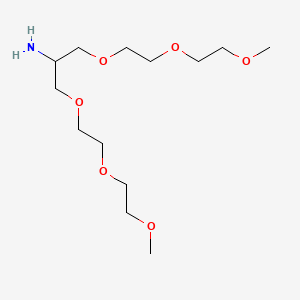

2,5,8,12,15,18-Hexaoxanonadecan-10-amine

Description

Properties

CAS No. |

919524-44-0 |

|---|---|

Molecular Formula |

C13H29NO6 |

Molecular Weight |

295.37 g/mol |

IUPAC Name |

1,3-bis[2-(2-methoxyethoxy)ethoxy]propan-2-amine |

InChI |

InChI=1S/C13H29NO6/c1-15-3-5-17-7-9-19-11-13(14)12-20-10-8-18-6-4-16-2/h13H,3-12,14H2,1-2H3 |

InChI Key |

WCDIUENLPPYAJB-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCC(COCCOCCOC)N |

Origin of Product |

United States |

Preparation Methods

Ether Formation

The formation of ether linkages can be achieved using various synthetic routes such as:

Condensation Reactions : Utilizing diols in the presence of acid catalysts to promote ether bond formation.

Polymerization Techniques : Employing ring-opening polymerization methods with cyclic ethers.

The introduction of the amine group can be accomplished through:

Direct Amination : Using reagents like ammonia or primary amines under controlled conditions to ensure proper functionalization without affecting the ether linkages.

Reduction Methods : Reducing nitro or other suitable functional groups to yield the amine.

Yield and Purification

The efficiency of these synthesis methods is often reflected in the yield percentages achieved during reactions:

| Method | Yield (%) | Comments |

|---|---|---|

| Two-Step Synthesis | Up to 98% | High efficiency with proper optimization |

| Click Chemistry | Varies | Typically high specificity but may require optimization |

Purification techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed to isolate the final product from reaction mixtures, ensuring high purity levels suitable for further applications.

Applications

The unique structure of 2,5,8,12,15,18-Hexaoxanonadecan-10-amine allows it to serve multiple roles in scientific research and industry:

Drug Delivery Systems : Its solubility and ability to form micelles make it a candidate for encapsulating therapeutic agents.

Materials Science : The compound can be utilized in creating new materials with specific hydrophilic and hydrophobic properties.

Chemical Reactions Analysis

Types of Reactions

2,5,8,12,15,18-Hexaoxanonadecan-10-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

2,5,8,12,15,18-Hexaoxanonadecan-10-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of 2,5,8,12,15,18-Hexaoxanonadecan-10-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and amine group allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with NH2-2OEG but differ in oxygen placement, amine position, or chain length. These variations critically influence their physicochemical properties and applications.

2,5,8,11,14,17-Hexaoxanonadecan-19-amine

- Molecular Formula: C₁₃H₂₉NO₆

- CAS : 184357-46-8

- Structure : Terminal amine (-NH₂) at position 19, with six OEG units spaced at positions 2,5,8,11,14,17.

- Properties :

- Applications : Primarily used as a crosslinker in polymer chemistry and epoxy resins, where terminal amines facilitate covalent bonding with carboxyl or epoxy groups .

3,6,9,12,15,18-Hexaoxanonadecan-1-amine

- Molecular Formula: C₁₃H₂₉NO₆

- CAS : 184357-46-8 (shared with the above compound due to isomerism)

- Structure : Terminal amine at position 1, with OEG units at positions 3,6,9,12,15,18.

- Properties :

2,5,8,11,14,17,20-Heptaoxadocosan-22-amine

- Molecular Formula: C₁₆H₃₅NO₇

- CAS : 572-38-0

- Structure : Seven OEG units and a terminal amine, extending the chain length to 22 carbons.

- Properties :

Structural and Functional Analysis

Table 1: Key Comparative Data

Key Findings:

Amine Position : Central amines (e.g., NH2-2OEG) favor coordination chemistry (e.g., Ir(III) complexes in sensors), while terminal amines enable covalent conjugation in drug delivery .

OEG Spacing : Compounds with evenly spaced OEG units (e.g., NH2-2OEG) exhibit superior water solubility compared to asymmetrical analogs .

Chain Length : Longer chains (e.g., heptaoxadocosan-22-amine) improve steric shielding but may reduce cellular uptake efficiency .

Biological Activity

2,5,8,12,15,18-Hexaoxanonadecan-10-amine, also known as NH2-2OEG, is a compound of significant interest due to its unique structural properties and potential applications in various biological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2,5,8,12,15,18-hexaoxanonadecan-10-amine features a long-chain polyether backbone with an amine functional group. This structure imparts specific physicochemical properties conducive to biological interactions.

Structural Formula

- Molecular Weight : 357.52 g/mol

- Solubility : Soluble in polar solvents due to the presence of ether linkages.

Antimicrobial Properties

Research indicates that derivatives of 2,5,8,12,15,18-hexaoxanonadecan-10-amine exhibit varying degrees of antimicrobial activity. In preliminary screenings:

- Gram-positive bacteria : Weak activity was observed against Staphylococcus aureus.

- Gram-negative bacteria : Limited effectiveness was noted.

These findings suggest that while the compound may not be a potent antimicrobial agent on its own, modifications to its structure could enhance its efficacy against specific bacterial strains .

Biocompatibility and Cellular Interactions

The biocompatibility of NH2-2OEG has been explored in several studies. For instance:

- Cell Viability Assays : In vitro studies using human cell lines have shown that NH2-2OEG does not significantly affect cell viability at concentrations below 100 µM.

- Cellular Uptake : The compound's ability to penetrate cellular membranes was assessed using fluorescence microscopy, demonstrating effective uptake in various cell types .

Applications as an Oxygen Sensor

One notable application of 2,5,8,12,15,18-hexaoxanonadecan-10-amine is its use in biosensing technologies. Functionalized with phosphorescent Ir(III) complexes:

- Oxygen Sensing : The compound has been utilized in the development of biocompatible oxygen sensors. These sensors leverage the unique photophysical properties of NH2-2OEG to measure oxygen levels in biological systems accurately .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of NH2-2OEG against various pathogens. The results indicated:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Weak |

| Escherichia coli | None |

| Pseudomonas aeruginosa | None |

This study highlights the need for structural modifications to improve antimicrobial efficacy.

Study 2: Biocompatibility Testing

In another investigation focusing on biocompatibility:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 90 |

These results indicate that NH2-2OEG maintains high cell viability even at elevated concentrations.

Q & A

Q. What are the optimal synthetic pathways for 2,5,8,12,15,18-Hexaoxanonadecan-10-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates (e.g., polyether backbones and amine-functionalized precursors). Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize coupling reactions, particularly for ether linkages and amine group integration. Monitor reaction progress via FT-IR and NMR to track ether bond formation and amine protonation states . For reproducibility, validate conditions using orthogonal analytical techniques like HPLC-MS .

Q. How can researchers characterize the structural integrity and purity of this compound, given its complex polyether-amine architecture?

- Methodological Answer : Employ a multi-modal approach:

- Spectroscopy : and NMR to confirm ether/amine connectivity and stereochemical uniformity.

- Chromatography : HPLC with evaporative light scattering detection (ELSD) to assess purity, especially for trace impurities from incomplete coupling reactions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Cross-reference data with computational models (e.g., DFT for bond angles) to resolve ambiguities in spectral assignments .

Q. What theoretical frameworks are most applicable for studying the compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Use Flory-Huggins theory to model solubility in polar solvents, accounting for polyether hydrophilicity and amine group interactions. For stability studies, apply Eyring-Polanyi equations to predict degradation kinetics under varying pH and temperature. Pair experimental data (e.g., accelerated stability testing) with molecular dynamics simulations to validate theoretical predictions .

Advanced Research Questions

Q. How can factorial experimental design be applied to investigate the compound’s role in supramolecular assembly or drug-delivery systems?

- Methodological Answer : Design a mixed-level factorial experiment with factors such as:

- Independent variables: Concentration, pH, presence of co-solvents.

- Dependent variables: Critical micelle concentration (CMC), encapsulation efficiency.

Use response surface methodology (RSM) to identify nonlinear interactions. For example, test how amine protonation at acidic pH affects micelle formation via dynamic light scattering (DLS) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting cytotoxicity results across studies)?

- Methodological Answer : Conduct a systematic meta-analysis :

- Data Harmonization : Normalize datasets using Z-scores to account for variability in assay conditions (e.g., cell lines, exposure times).

- Sensitivity Analysis : Identify outliers via Grubbs’ test or leverage Q-test for heterogeneity.

- Mechanistic Reconciliation : Use molecular docking to explore if divergent bioactivities stem from polymorph-dependent binding affinities or solvent-induced conformational changes .

Q. How can researchers integrate computational and experimental data to predict the compound’s behavior in complex matrices (e.g., biological fluids)?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation:

- Simulate interactions with serum proteins (e.g., albumin) using GROMACS.

- Validate predictions via isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy to quantify binding constants and structural perturbations.

Cross-correlate findings with metabolomic profiling to identify metabolite interference .

Q. What advanced methodologies are suited for studying the compound’s environmental fate, given its polyether-amine structure?

- Methodological Answer : Deploy isotope-labeling techniques (e.g., -tagged amine groups) to track biodegradation pathways in soil/water systems. Pair with high-resolution mass spectrometry (HRMS/MS) to identify transformation products. For ecotoxicological impact, use mesocosm experiments to simulate real-world exposure scenarios and assess bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can researchers address gaps in stability data under high-energy conditions (e.g., UV irradiation, oxidative stress)?

- Methodological Answer : Implement accelerated stability protocols :

- Photostability : Expose samples to UV-A/B radiation in a solar simulator; monitor degradation via LC-UV and radical scavenger assays (e.g., DPPH).

- Oxidative Stress : Use Fenton’s reagent () to induce oxidation; characterize products via GC-MS and electron paramagnetic resonance (EPR) spectroscopy.

Compare results with computational predictions (e.g., bond dissociation energies) to prioritize protective formulations .

Data Presentation and Analysis Guidelines

-

Tabular Examples :

Parameter Method Reference Standard Purity (%) HPLC-ELSD (C18 column, 60:40 H2O:MeCN) USP <621> Log P Shake-flask (octanol/water) OECD 117 Thermal Stability TGA (10°C/min, N₂ atmosphere) ASTM E2550 -

Statistical Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.